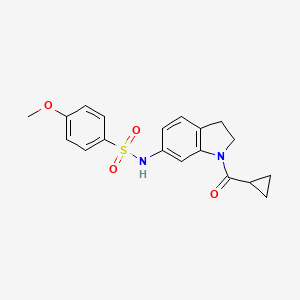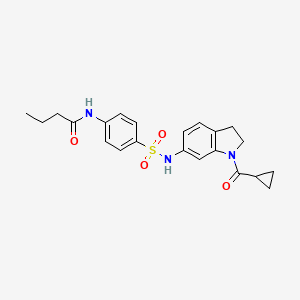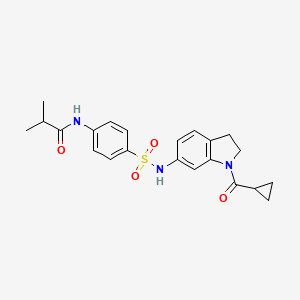
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide
Descripción general
Descripción
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide, also known as CPI-455, is a novel small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. The BET family includes four members, BRD2, BRD3, BRD4, and BRDT, which are involved in the regulation of gene expression by binding to acetylated histones. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by two steps: a priming step (signal 1) and an activating step (signal 2) . The compound’s interaction with the inflammasome likely interferes with these steps, preventing the upregulation of NLRP3 and pro-IL-1β .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome affects the inflammatory response in the brain . Normally, when the inflammasome is activated, it leads to the production of proinflammatory factors such as IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . By inhibiting the inflammasome, the compound can potentially reduce these harmful effects .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response in the brain . This is achieved by inhibiting the activation of the NLRP3 inflammasome, which in turn reduces the production of proinflammatory factors and neurotoxic mediators . This could potentially slow the progression of neurodegenerative diseases .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide is a useful tool for studying the role of BRD4 in cancer and other diseases, as well as for developing new therapeutic strategies. The compound has several advantages, including its high potency, selectivity, and favorable pharmacokinetics. However, this compound has some limitations, such as its relatively short half-life and potential toxicity at high doses. Moreover, the optimal dosing and scheduling of this compound in clinical settings are still under investigation.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide and related compounds. These include:
1. Clinical trials: this compound is currently being evaluated in phase I clinical trials for the treatment of advanced solid tumors and lymphomas. Further studies are needed to determine the safety, efficacy, and optimal dosing of this compound in different patient populations.
2. Combination therapy: this compound may have synergistic effects with other anticancer agents, such as immune checkpoint inhibitors or epigenetic modulators. Combinatorial approaches may enhance the therapeutic efficacy of this compound and overcome resistance mechanisms.
3. Biomarker identification: this compound may have differential effects on different types of cancer cells or patient subpopulations, depending on the expression levels of BRD4 and other biomarkers. Biomarker identification and validation may help to identify the patients who are most likely to benefit from this compound treatment.
4. Structure-activity relationship: The structure-activity relationship of this compound and related compounds may help to optimize the pharmacological properties and selectivity of these agents. Rational drug design may lead to the discovery of more potent and specific BET inhibitors.
In conclusion, this compound is a promising small-molecule inhibitor that targets BRD4 and has shown antitumor activity in preclinical models of cancer. The compound has several advantages and limitations for laboratory experiments, and its future directions include clinical trials, combination therapy, biomarker identification, and structure-activity relationship studies. Further research is needed to fully understand the therapeutic potential of this compound and its role in cancer and other diseases.
Aplicaciones Científicas De Investigación
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is overexpressed in many types of cancer. This compound has also been tested in combination with other anticancer agents, such as chemotherapy and immunotherapy, and has shown synergistic effects.
Propiedades
IUPAC Name |
N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14(2)21(26)23-17-7-9-19(10-8-17)30(28,29)24-18-6-5-15-11-12-25(20(15)13-18)22(27)16-3-4-16/h5-10,13-14,16,24H,3-4,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQABPCHVLSQKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



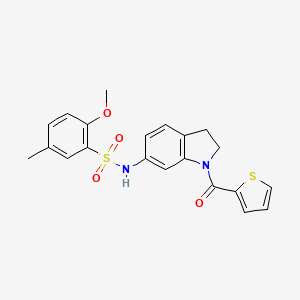

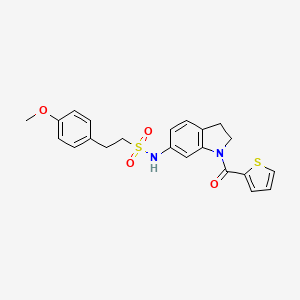
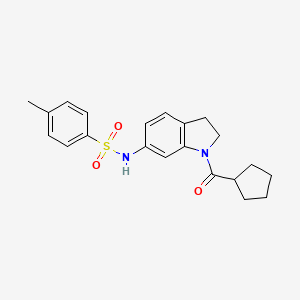
![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)

![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
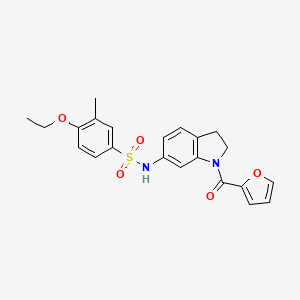
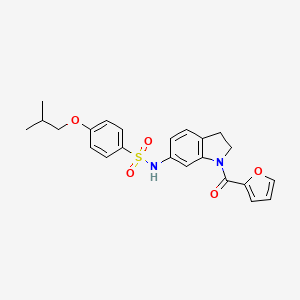
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)
